6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, designating it as this compound. This nomenclature precisely describes the structural framework, beginning with the core imidazo[1,2-a]pyridine bicyclic system where the imidazole ring is fused to the pyridine ring through positions 1 and 2 of the imidazole and positions 1 and 2 of the pyridine. The numbering system for this fused heterocyclic structure follows established conventions where the nitrogen atoms in the imidazole ring occupy positions 1 and 3, while the pyridine nitrogen resides at position 1 of the overall system.
The compound is registered under Chemical Abstracts Service number 727976-26-3, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include 6-Chloro-2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde, which maintains the same structural description while employing slightly different formatting conventions. The molecular formula C14H9ClN2O indicates the presence of fourteen carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure.
The structural designation can be further elaborated through the InChI (International Chemical Identifier) system, which provides a standardized string representation: InChI=1S/C14H9ClN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-9H. This notation systematically describes the connectivity and hydrogen distribution throughout the molecular framework. The corresponding InChIKey, IXLDAKNOJXRQRM-UHFFFAOYSA-N, serves as a condensed hash-based identifier derived from the full InChI string.
Molecular Geometry and Crystallographic Analysis
Crystallographic investigations of this compound have revealed important geometric parameters that define its three-dimensional structure. The compound typically crystallizes as yellow crystals with a melting point range of 166-167 degrees Celsius, indicating substantial intermolecular interactions and structural stability. The crystal structure exhibits characteristics common to imidazopyridine derivatives, including specific angular relationships between the fused ring system and pendant substituents.
Detailed crystallographic analysis of related imidazopyridine compounds provides insight into the expected geometric parameters for this system. The imidazopyridine core maintains planarity due to the aromatic conjugation throughout the fused ring structure. The phenyl substituent at position 2 demonstrates a characteristic dihedral angle relationship with the imidazopyridine plane, typically ranging from 165.2 to 178.9 degrees for similar compounds, indicating a predominantly periplanar conformation. This geometric arrangement results from the balance between steric interactions and electronic conjugation effects.
The carbaldehyde functional group at position 3 adopts a coplanar orientation with respect to the imidazopyridine system, facilitating extended conjugation throughout the molecular framework. The chlorine substituent at position 6 occupies a position within the pyridine ring that minimally disrupts the overall planarity while introducing significant electronic effects. Bond lengths and angles within the structure conform to expected values for aromatic heterocyclic systems, with carbon-nitrogen bond distances characteristic of aromatic amines and carbon-carbon distances typical of conjugated aromatic rings.
Table 1: Crystallographic Parameters for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C14H9ClN2O | |
| Molecular Weight | 256.68 g/mol | |
| Melting Point | 166-167°C | |
| Crystal Form | Yellow crystals | |
| Dihedral Angle (phenyl-imidazopyridine) | 165.2-178.9° |
Spectroscopic Profile (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of proton and carbon-13 environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic resonances that confirm the molecular structure and substitution pattern. The aldehyde proton appears as a singlet at approximately 10.10 parts per million, consistent with the electron-withdrawing effects of the heterocyclic system and the characteristic downfield position of formyl protons. Aromatic protons within the imidazopyridine system demonstrate distinct chemical shifts, with the proton adjacent to the chlorine substituent appearing at 9.80-9.76 parts per million as a multiplet.
The phenyl substituent protons exhibit characteristic aromatic multipicity patterns in the region of 7.44-7.82 parts per million, with coupling constants typical of ortho, meta, and para relationships within the benzene ring. Additional aromatic protons from the imidazopyridine core appear throughout this aromatic region, with specific chemical shifts influenced by the electronic environment created by the nitrogen atoms and chlorine substituent. The integration patterns and coupling constants observed in the proton nuclear magnetic resonance spectrum provide confirmation of the proposed structural assignments.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The aldehyde carbon appears at approximately 179.75 parts per million, characteristic of carbonyl carbons in aromatic aldehydes. Aromatic carbons throughout the molecule demonstrate chemical shifts ranging from 117.67 to 158.40 parts per million, with specific values influenced by their proximity to electronegative substituents and the degree of aromatic conjugation. The carbon bearing the chlorine substituent exhibits a distinctive downfield shift compared to unsubstituted positions.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The aldehyde carbonyl stretch appears as a strong absorption near 1700 wave numbers per centimeter, while aromatic carbon-hydrogen stretching vibrations occur around 3100 wave numbers per centimeter. The imidazole carbon-nitrogen stretching vibrations manifest at approximately 1370 and 1200 wave numbers per centimeter, confirming the heterocyclic framework. Aromatic carbon-carbon stretching and carbon-hydrogen bending vibrations appear at 1600, 1450, and 750 wave numbers per centimeter, respectively.
Table 2: Key Spectroscopic Data for this compound
Tautomeric Behavior and Conformational Dynamics
The tautomeric behavior of imidazopyridine systems, including this compound, represents a critical aspect of their chemical and biological properties. Theoretical calculations using density functional theory methods have provided insights into the relative stability of different tautomeric forms and conformational arrangements. The imidazopyridine core can potentially exist in multiple tautomeric forms depending on the position of exchangeable protons, particularly those associated with nitrogen atoms within the heterocyclic framework.
Computational studies employing density functional theory with the B3LYP functional and 6-311G** basis set have been used to optimize the geometry and determine the relative energies of various tautomeric forms. These calculations indicate that specific tautomeric arrangements demonstrate greater thermodynamic stability, with energy differences of several kilocalories per mole distinguishing between alternative forms. The presence of the chlorine substituent and phenyl group introduces additional electronic factors that influence tautomeric equilibria and conformational preferences.
The conformational dynamics of the molecule involve rotation around bonds connecting the phenyl substituent to the imidazopyridine core. Molecular modeling studies reveal that the phenyl ring can adopt various orientations relative to the heterocyclic plane, with energy barriers associated with these rotational processes. The preferred conformations result from a balance between steric interactions, electronic conjugation effects, and intermolecular forces in the solid state or solution environment.
Temperature-dependent studies and variable-temperature nuclear magnetic resonance experiments could potentially provide experimental evidence for conformational exchange processes and tautomeric equilibria. The kinetics of these processes depend on the activation energies associated with proton transfer and bond rotation, which are influenced by the electronic properties of the substituents and the overall molecular environment. Understanding these dynamic processes is essential for predicting the chemical reactivity and biological activity of the compound.
Table 3: Tautomeric and Conformational Analysis Data
Properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-7-13-16-14(10-4-2-1-3-5-10)12(9-18)17(13)8-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLDAKNOJXRQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-phenylimidazo[1,2-a]pyridine as the starting material.
Reaction with Phosphorus Oxychloride: The starting material is added slowly to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath.
Formation of the Aldehyde Group: The reaction mixture is then allowed to warm to room temperature, leading to the formation of the aldehyde group at the 3rd position.
Chemical Reactions Analysis
Aldehyde-Specific Reactions
The carbaldehyde group (-CHO) at position 3 is a primary site for nucleophilic additions and redox transformations:
Oxidation
-
Reagents : Strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.
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Product : 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid.
-
Mechanism : The aldehyde undergoes oxidation to a carboxylic acid via intermediate geminal diol formation .
Reduction
-
Reagents : NaBH₄ or LiAlH₄ in methanol or THF.
-
Product : 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-methanol.
-
Notes : Steric hindrance from the fused imidazo-pyridine ring may slow reduction kinetics .
Condensation
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With Hydrazines : Forms hydrazone derivatives (e.g., oximes) via nucleophilic attack on the carbonyl carbon. For example, reaction with hydroxylamine yields the corresponding oxime .
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With Amines : Produces Schiff bases, as seen in analogs like this compound O-(4-fluorobenzyl)oxime .
Halogen-Substitution Reactions
The chlorine atom at position 6 participates in nucleophilic aromatic substitution (NAS):
Ring Functionalization
The imidazo[1,2-a]pyridine core enables electrophilic substitutions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions (e.g., C5 or C7).
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .
Photochemical Reactions
UV irradiation in the presence of O₂ generates reactive oxygen species (ROS), leading to ring-opening products or quinone-like structures .
Multicomponent Reactions (MCRs)
The aldehyde group facilitates MCRs for synthesizing polyfunctional derivatives:
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, forming chlorinated benzene derivatives and CO₂.
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Hydrolytic Degradation : Susceptible to base-mediated hydrolysis at the imidazole C2-N bond, yielding 2-aminopyridine fragments .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an enzyme inhibitor , particularly in pathways relevant to cancer and microbial infections. The mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, inhibiting their activity, and thereby affecting biological processes. For instance, studies have shown that derivatives of this compound can inhibit certain enzymes linked to tumor growth, making them candidates for anticancer drug development .
Anticancer Activity
Recent research highlights the anticancer properties of compounds derived from 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. A series of pyrazole derivatives containing imidazo[1,2-a]pyridine moieties were synthesized and evaluated for their anticancer activity against breast cancer cell lines. These derivatives demonstrated promising results, indicating that modifications to the imidazo[1,2-a]pyridine structure can enhance biological activity .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The presence of the chloro-substituted phenyl group is believed to contribute to this bioactivity.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps:
- Formation of Imidazo[1,2-a]pyridine : The initial reaction often includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones.
- Chlorination : Subsequent chlorination introduces the chloro substituent at the 6-position.
- Oxime Formation : The aldehyde can react with hydroxylamine to form oxime derivatives, which enhance biological activity due to their increased reactivity.
This synthetic pathway allows for the generation of various derivatives that can be tailored for specific biological activities.
Table 1: Biological Activities of Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| O-(4-fluorobenzyl)oxime | Enzyme inhibitor (anticancer) | |
| O-(3-methylbenzyl)oxime | Antimicrobial activity | |
| Pyrazole derivatives | Anticancer (breast cancer) |
Case Study: Anticancer Activity
A study published in the International Journal of Science detailed the synthesis of pyrazole derivatives from imidazo[1,2-a]pyridine structures. These compounds were tested against MCF-7 breast cancer cells and exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be contextualized by comparing it to analogs with variations in substituents or functional groups. Below is a detailed analysis:
Fluorinated Analogs: 6-Fluoro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
A fluoro-substituted derivative (6-fluoro at position 6) was synthesized and converted into oxazine-based analogs (e.g., 4a–p) for ureaase inhibition studies. Key findings include:
- Activity : Analog 4i (6-fluoro, 3-oxazine) exhibited potent inhibition (IC₅₀ = 5.68 ± 1.66 μM), surpassing the standard thiourea drug (IC₅₀ = 21.25 ± 1.35 μM) .
- SAR Insights: Electron-withdrawing groups (e.g., -CF₃, -NO₂) or hydrogen-bonding substituents (-OH) at the oxazine ring enhanced activity. The fluoro atom’s smaller size and lower electronegativity compared to chlorine may alter binding interactions .
Carboxylate Ester Derivatives: Ethyl 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Replacing the aldehyde group with a carboxylate ester (C₁₆H₁₃ClN₂O₂, CAS 193979-37-2) modifies solubility and reactivity. This derivative is commercially available (e.g., Santa Cruz Biotechnology, $144/250 mg) but lacks reported biological data .
Nitro-Substituted Derivatives: 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridines
A nitro-substituted analog (position 3) was synthesized via cyclization and nitration. The nitro group introduces strong electron-withdrawing effects, which may enhance π-π stacking interactions but reduce metabolic stability .
Carcinogenic Heterocyclic Amines: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
PhIP, a mutagenic heterocyclic amine found in cooked foods, shares a phenylimidazo core but differs in ring connectivity (imidazo[4,5-b]pyridine vs. imidazo[1,2-a]pyridine) and substituents. PhIP induces colon and mammary carcinomas in rodents, highlighting the structural sensitivity of carcinogenicity . The aldehyde group in this compound may reduce genotoxic risk compared to amino-substituted analogs.
Structural and Functional Comparison Table
Key Insights from Structure-Activity Relationships (SAR)
- Halogen Effects : Chloro substituents (stronger electron-withdrawing) may enhance stability and binding affinity compared to fluoro in certain contexts, though fluoro derivatives showed superior ureaase inhibition .
- Functional Group Impact : Aldehydes offer reactivity for further derivatization (e.g., Schiff base formation), whereas esters prioritize stability .
- Aromatic Interactions : The phenyl group at position 2 consistently contributes to π-π stacking in molecular docking studies, a feature shared across active analogs .
Biological Activity
6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating various diseases. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound can be synthesized through the Vilsmeier-Haack reaction, which involves the reaction of 2-phenylimidazo[1,2-a]pyridine with phosphorus oxychloride and dimethylformamide (DMF) under controlled conditions. The reaction yields the desired aldehyde in good purity and yield, typically around 60% .
Biological Activities
The biological activities of this compound include:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various microbial strains, showing effectiveness against both bacteria and fungi. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in the table below:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4.8 |
| Escherichia coli | 19.5 |
| Staphylococcus aureus | 15.0 |
| Bacillus subtilis | 9.0 |
The compound's mechanism of action likely involves the inhibition of essential enzymes or cellular processes in these microorganisms .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The following table summarizes the anticancer activity observed in vitro:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| HepG2 (Liver) | 10.0 |
| A549 (Lung) | 15.0 |
The proposed mechanism involves binding to specific molecular targets within cancer cells, disrupting their metabolic pathways and leading to apoptosis .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate access and inhibiting enzymatic reactions critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It may also modulate receptor activity involved in signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have reported on the biological efficacy of this compound:
Case Study 1 : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited potent antifungal activity against resistant strains of Candida albicans. The results showed that specific modifications to the structure enhanced activity significantly.
Case Study 2 : Another investigation focused on the anticancer potential of this compound revealed that it effectively inhibited tumor growth in vivo in mouse models bearing human breast cancer xenografts. The treatment led to a significant reduction in tumor size compared to controls.
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via Vilsmeier-Haack formylation of a preformed imidazo[1,2-a]pyridine core. For example:
- Step 1: React 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride (POCl₃) in DMF at 353 K for 5 hours to introduce the aldehyde group at position 3 .
- Step 2: Optimize yield (70–85%) by controlling stoichiometry (2.2 mmol POCl₃ per 2.0 mmol substrate) and reaction time (monitored by TLC) .
- Alternative routes: Use chloroform/DMF solvent systems under reflux with phosphorus oxychloride for 8 hours, followed by vacuum evaporation .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray crystallography resolves the planar imidazo[1,2-a]pyridine core and confirms the aldehyde group’s position (C=O bond length: ~1.21 Å) .
- NMR:
- HPLC-PDA (high-performance liquid chromatography with photodiode array detection) ensures purity (>95%) by detecting chlorinated byproducts .
Advanced Research Questions
Q. How can researchers address low yields or impurities during synthesis?
Methodological Answer:
- Impurity Source: Unreacted starting material or over-chlorination byproducts.
- Mitigation Strategies:
Q. What computational methods validate experimental data for this compound?
Methodological Answer:
Q. How does the chlorophenyl substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- The 4-chlorophenyl group acts as an electron-withdrawing substituent, directing electrophilic substitution to the pyridine ring’s C6 position.
- Case Study: In Suzuki-Miyaura coupling, the chloro group at C6 can be replaced with arylboronic acids using Pd(PPh₃)₄ catalyst (yields: 60–75%) .
- Contradiction Alert: Some studies report reduced reactivity due to steric hindrance from the phenyl group; optimize using bulky ligands (e.g., XPhos) .
Q. What solvent systems stabilize this compound during storage?
Methodological Answer:
Q. How do researchers resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- Case Example: DFT predicts a planar imidazo[1,2-a]pyridine core, but X-ray data show slight puckering (dihedral angle: 5.2°).
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
